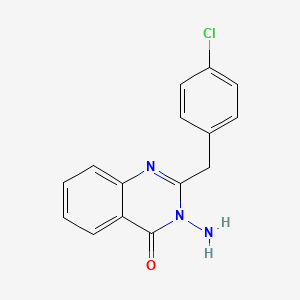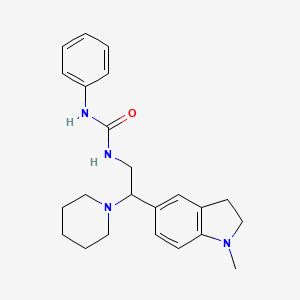
1-(2-(1-Methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(1-Methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-3-phenylurea, also known as MIPEP, is a novel compound that has gained attention due to its potential applications in scientific research. MIPEP is a small molecule that has been synthesized using various methods and has shown promising results in various studies.
Aplicaciones Científicas De Investigación
Acetylcholinesterase Inhibition
One prominent application of compounds related to 1-(2-(1-Methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-3-phenylurea is in the development of acetylcholinesterase inhibitors. Sugimoto et al. (1995) and (1992) have synthesized derivatives with potent anti-acetylcholinesterase activity, indicating potential uses in treating conditions like Alzheimer's disease. These compounds have shown selective affinity and significant effects on acetylcholine content in rat cerebral cortex, highlighting their potential as therapeutic agents (Sugimoto et al., 1995) (Sugimoto et al., 1992).
Merocyanine Dyes Synthesis
In the field of dyes and pigments, Abdel-Rahman and Khalil (1978) have utilized similar compounds in synthesizing merocyanine dyes. These dyes, achieved through reactions involving piperidine, have shown high bactericidal activity against various bacteria, indicating their potential in antimicrobial applications (Abdel-Rahman & Khalil, 1978).
Antifungal and Antibacterial Activities
Compounds with structures similar to the specified chemical have been evaluated for their antibacterial and antifungal properties. For instance, Bodke and Sangapure (2003) have reported the synthesis of compounds with notable antibacterial and antifungal activities, indicating potential applications in pharmaceuticals and agrichemicals (Bodke & Sangapure, 2003).
Herbicidal Applications
Luo et al. (2008) explored the use of phenylurea derivatives in herbicides, focusing on their role as inhibitors of protoporphyrinogen oxidase, a key target in herbicidal action. Their research indicates the potential of these compounds in agricultural applications, particularly in weed control (Luo et al., 2008).
Anticancer Activity
Compounds structurally similar to 1-(2-(1-Methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-3-phenylurea have been evaluated for their potential in anticancer therapies. Arul and Smith (2016) conducted studies on a triazole derivative, showing significant anticancer activity against Dalton’s Lymphoma Ascites in mice (Arul & Smith, 2016).
Propiedades
IUPAC Name |
1-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O/c1-26-15-12-19-16-18(10-11-21(19)26)22(27-13-6-3-7-14-27)17-24-23(28)25-20-8-4-2-5-9-20/h2,4-5,8-11,16,22H,3,6-7,12-15,17H2,1H3,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLGPJRBZLSNPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)NC3=CC=CC=C3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(1-Methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-3-phenylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

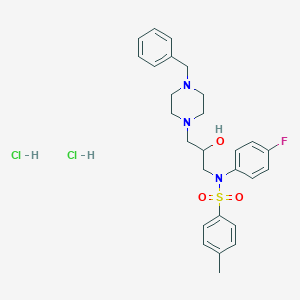
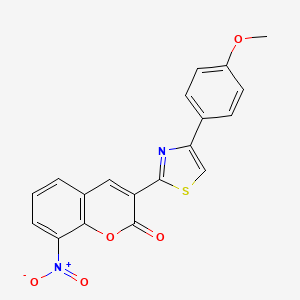
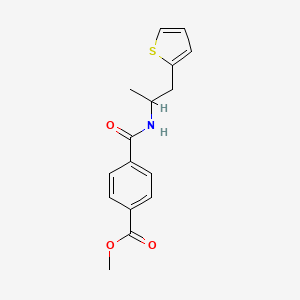
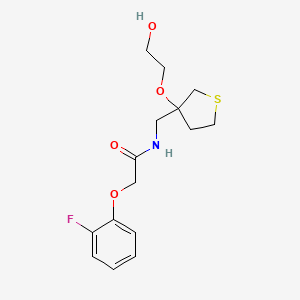
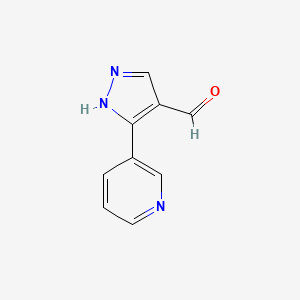
![5-((3-phenylimidazo[1,5-a]pyridin-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2628075.png)
![5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2628080.png)
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(thiophen-2-ylmethyl)propane-1-sulfonamide](/img/structure/B2628081.png)
![N~1~-(2,4-difluorophenyl)-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2628082.png)
![2-(4-(butylsulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2628083.png)
![ethyl 2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)propanoate](/img/structure/B2628087.png)
![N-(4-fluorophenyl)-2-{[1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]thio}acetamide](/img/structure/B2628089.png)
![7-chloro-N-[(2-chlorophenyl)methyl]quinazolin-4-amine](/img/structure/B2628090.png)
